molecular formula C14H26N2O4 B2693026 (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 57266-55-4

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B2693026
CAS No.: 57266-55-4
M. Wt: 286.372
InChI Key: PXKDCBLDZDKYEB-JUKSSJACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the cyclohexane ring. For example, the use of chiral ligands in metal-catalyzed hydrogenation reactions can yield the desired (1R,2S) isomer with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may include the use of biocatalysts or enzymatic routes to achieve high yields and purity. Enzymatic synthesis, in particular, offers advantages such as mild reaction conditions and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclopentanecarboxylic acid: A similar compound with a five-membered ring instead of a six-membered ring.

    (1R,2S)-2-Aminocycloheptanecarboxylic acid: A similar compound with a seven-membered ring.

    (1R,2S)-2-Aminocyclopropanecarboxylic acid: A similar compound with a three-membered ring

Uniqueness

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its six-membered cyclohexane ring, which provides a balance between ring strain and stability. This structural feature makes it a versatile building block in organic synthesis and drug development .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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